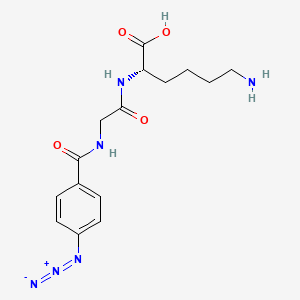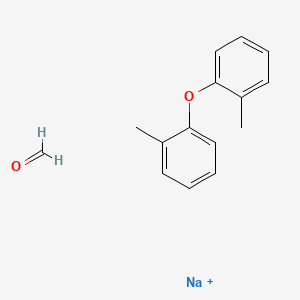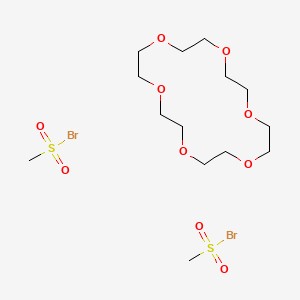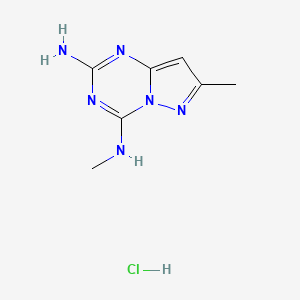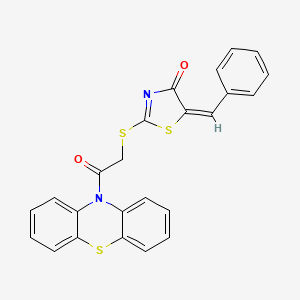
Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological activities. This compound is part of a larger class of phenothiazine derivatives known for their significant pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- typically involves the condensation of phenothiazine with appropriate thiazolinyl and benzylidene derivatives. One common method includes the reaction of phenothiazine with 5-benzylidene-4-oxo-2-thiazolinyl thioacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like benzene or THF under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
化学反応の分析
Types of Reactions
Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolinyl group to a thiazolidinyl group.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidinyl derivatives, and various substituted phenothiazine derivatives .
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential as an antipsychotic and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes
作用機序
The mechanism of action of phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- involves interaction with various molecular targets, including dopamine, serotonin, and histamine receptors. This interaction leads to the modulation of neurotransmitter activity, which is responsible for its antipsychotic and antiemetic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit efflux pumps .
類似化合物との比較
Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- is unique due to its specific structural modifications, which enhance its biological activity compared to other phenothiazine derivatives. Similar compounds include:
Chlorpromazine: A widely used antipsychotic.
Promethazine: Known for its antiemetic and antihistaminic properties.
Thioridazine: Another antipsychotic with a similar mechanism of action
These compounds share a common phenothiazine core but differ in their substituents, leading to variations in their pharmacological profiles and applications.
特性
CAS番号 |
73986-61-5 |
|---|---|
分子式 |
C24H16N2O2S3 |
分子量 |
460.6 g/mol |
IUPAC名 |
(5E)-5-benzylidene-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C24H16N2O2S3/c27-22(15-29-24-25-23(28)21(31-24)14-16-8-2-1-3-9-16)26-17-10-4-6-12-19(17)30-20-13-7-5-11-18(20)26/h1-14H,15H2/b21-14+ |
InChIキー |
HOGDSFKJDMYNNT-KGENOOAVSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


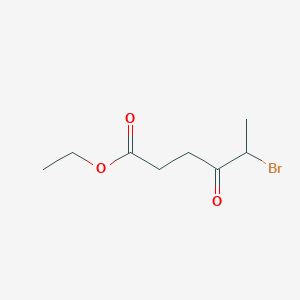
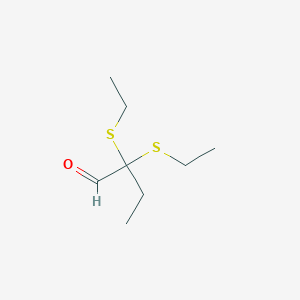
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
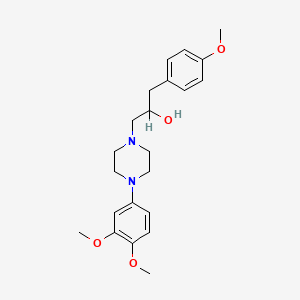
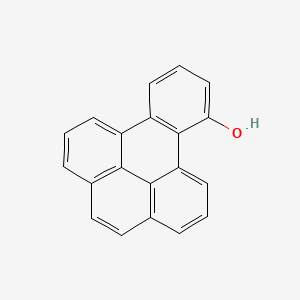
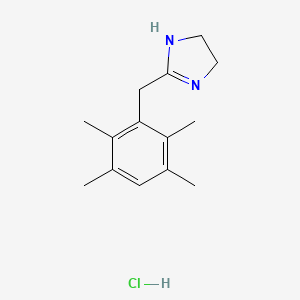
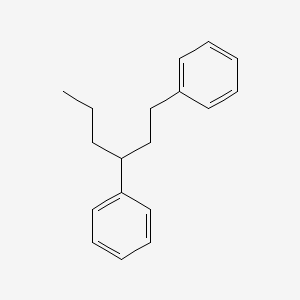
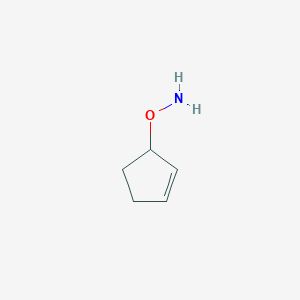
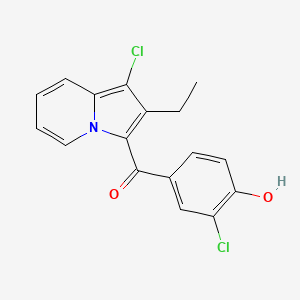
![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
